

Application Note: 5-(2-Methoxyethoxy)picolinic Acid in Medicinal Chemistry[1]

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Compound of Interest

Compound Name: 5-(2-Methoxyethoxy)picolinic acid

CAS No.: 1262860-54-7

Cat. No.: B2962999

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Executive Summary

5-(2-Methoxyethoxy)picolinic acid (CAS: 1262860-54-7) represents a strategic scaffold in modern drug discovery, combining the privileged picolinic acid pharmacophore with a solubility-enhancing glycol ether tail. Unlike simple alkyl-substituted picolinates, this derivative offers a unique balance of lipophilicity (LogP modulation) and polar surface area (tPSA), making it an ideal building block for:

- Metalloproteinase Inhibitors: Leveraging the bidentate chelating capability of the picolinate core (N, O donor set).
- Fragment-Based Drug Discovery (FBDD): Serving as a high-quality, soluble fragment for probing S1' pockets in zinc-dependent enzymes.
- Physicochemical Optimization: Replacing lipophilic phenyl or alkyl groups to improve metabolic stability and aqueous solubility.

This guide provides validated protocols for its synthesis, structural incorporation into libraries, and application in zinc-binding assays.

Technical Specifications & Properties

The incorporation of the 2-methoxyethoxy side chain fundamentally alters the physicochemical profile of the parent picolinic acid, reducing the risk of "molecular obesity" (high MW/LogP) in late-stage optimization.

Table 1: Physicochemical Profile

| Property | Value (Experimental/Predicted) | Medicinal Chemistry Significance |
|------------------|--|--|
| Molecular Weight | 197.19 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant). |
| Formula | C ₉ H ₁₁ NO ₄ | -- |
| cLogP | -0.8 - 1.2 | Optimal range for oral bioavailability; significantly lower than 5-benzyl analogs. |
| pKa (Acid) | -5.3 | Typical for pyridine-2-carboxylic acids; exists as zwitterion/anion at physiological pH. |
| pKa (Pyridine N) | -1.0 - 2.0 | Electron-withdrawing carboxylate reduces basicity; weak H-bond acceptor. |
| tPSA | ~66 Å ² | Good membrane permeability (Target <140 Å ²). |
| Solubility | High (DMSO, MeOH, Water) | The ether tail disrupts crystal packing, enhancing solubility over 5-methylpicolinic acid. |

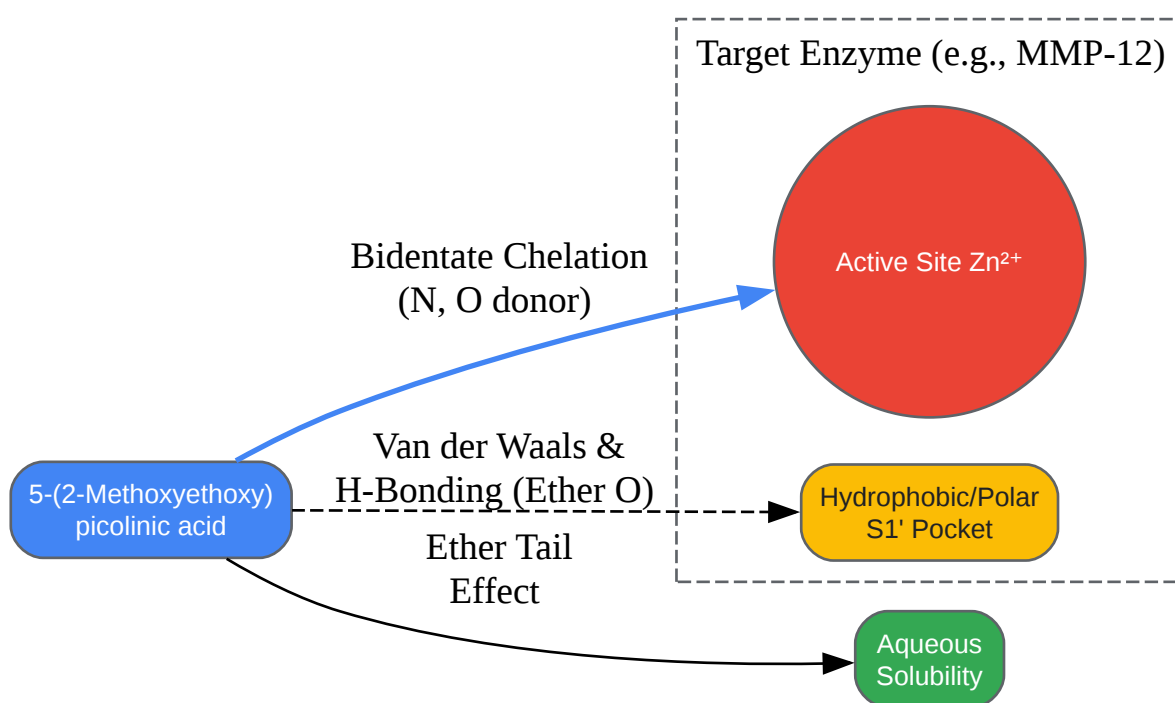
Structural Utility & Mechanism of Action[2]

The "Anchor and Tail" Model

In metalloenzyme inhibition (e.g., Matrix Metalloproteinases - MMPs, Histone Deacetylases - HDACs), this molecule functions via a dual mechanism:

- The Anchor (Head): The pyridine nitrogen and the carboxylic acid oxygen form a 5-membered chelate ring with the active site metal (typically Zn^{2+}).
- The Tail (5-Substituent): The methoxyethoxy chain extends into the solvent-exposed S1' or S2 pocket. The ether oxygen can engage in secondary hydrogen bonding with backbone amides, while the ethylene bridge provides flexible spacing.

Visualization: Signaling & Binding Logic



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Caption: Mechanistic role of **5-(2-Methoxyethoxy)picolinic acid** in metalloenzyme inhibition, highlighting the dual function of metal chelation and solubility enhancement.

Experimental Protocols

Protocol A: Synthesis of 5-(2-Methoxyethoxy)picolinic Acid

Rationale: While commercially available, in-house synthesis allows for the introduction of isotopically labeled tails or variation of the ether chain length. This route utilizes a nucleophilic aromatic substitution (or alkylation of the phenol) followed by hydrolysis.

Reagents:

- Methyl 5-hydroxypicolinate (Starting Material)
- 1-Bromo-2-methoxyethane
- Potassium Carbonate (K_2CO_3)
- Dimethylformamide (DMF)
- Lithium Hydroxide (LiOH)
- THF/Water

Step-by-Step Methodology:

- Alkylation (Ether Formation):
 - Dissolve Methyl 5-hydroxypicolinate (1.0 eq, 5 mmol) in anhydrous DMF (10 mL).
 - Add K_2CO_3 (2.0 eq, 10 mmol) and stir at room temperature for 15 minutes to generate the phenoxide.
 - Add 1-Bromo-2-methoxyethane (1.2 eq, 6 mmol) dropwise.
 - Heat the reaction mixture to 60°C for 4-6 hours. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.
 - Workup: Dilute with water (50 mL), extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na_2SO_4 , and concentrate. Purify via flash chromatography (SiO_2 , 0-40% EtOAc/Hexanes) to yield the intermediate ester.
- Hydrolysis (Acid Generation):

- Dissolve the intermediate ester in a 3:1 mixture of THF:Water (10 mL).
- Add LiOH·H₂O (3.0 eq).
- Stir at room temperature for 2 hours. (Completion indicated by disappearance of ester peak in LC-MS).
- Workup: Acidify carefully to pH ~3-4 using 1M HCl. The product may precipitate; if not, extract exhaustively with EtOAc or n-Butanol/DCM (due to increased polarity).
- Recrystallize from Ethanol/Water if necessary.

Yield Expectation: 75-85% overall.

Protocol B: Amide Coupling (Library Synthesis)

Rationale: Picolinic acids are prone to decarboxylation under harsh conditions and can form N-acyl urea byproducts. This protocol uses HATU to ensure rapid activation and minimize side reactions.

Reagents:

- **5-(2-Methoxyethoxy)picolinic acid** (1.0 eq)
- Amine Partner (R-NH₂, 1.1 eq)
- HATU (1.2 eq)
- DIPEA (3.0 eq)
- DMF (anhydrous)

Workflow:

- Activation:
 - In a vial, combine **5-(2-Methoxyethoxy)picolinic acid** (0.1 mmol) and HATU (0.12 mmol) in DMF (1 mL).

- Add DIPEA (0.3 mmol). Stir for 5 minutes. The solution should turn slightly yellow.
- Coupling:
 - Add the Amine Partner (0.11 mmol).
 - Stir at room temperature for 2-12 hours.
- Validation (Self-Check):
 - Check LC-MS for the $[M+H]^+$ peak.
 - Note: If the amine is unreactive, switch to the acid chloride method (SOCl_2 , then amine/pyridine), but be cautious of the ether tail stability in boiling thionyl chloride.

Application Guide: Metalloproteinase Inhibition Assay

Context: Testing the compound as a fragment inhibitor against MMP-12 (Macrophage Metalloelastase).

Materials:

- Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM CaCl_2 , 0.05% Brij-35.
- Substrate: Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂).
- Enzyme: Recombinant Human MMP-12.

Procedure:

- Preparation: Prepare a 100 mM stock of **5-(2-Methoxyethoxy)picolinic acid** in DMSO.
- Dilution: Perform a 3-fold serial dilution in Assay Buffer (Top concentration: 1 mM).
- Incubation: Mix 20 μL of diluted compound with 20 μL of MMP-12 enzyme (final conc. 5 nM). Incubate for 30 mins at 25°C to allow equilibrium binding (chelation kinetics can be slow).

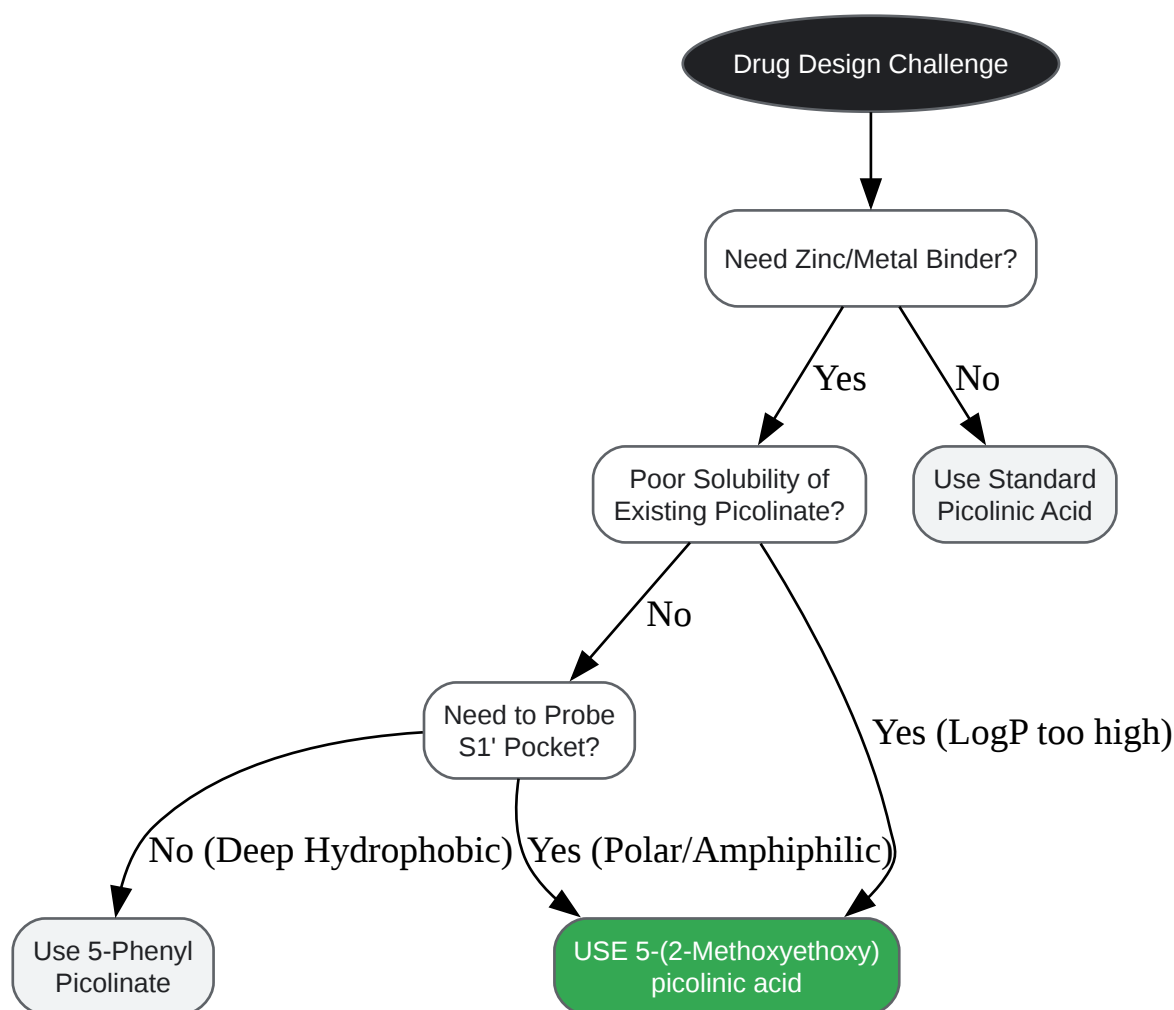
- Initiation: Add 10 μL of Substrate (final conc. 10 μM).
- Readout: Monitor fluorescence (Ex/Em: 328/393 nm) kinetically for 60 minutes.
- Analysis: Fit the initial velocity (V_0) vs. [Inhibitor] to the IC_{50} equation.

Expected Result:

- As a fragment, IC_{50} values are typically in the micromolar range (10-100 μM).
- Optimization: This fragment serves as a starting point. "Growing" the molecule from the 4-position or modifying the tail length can improve potency to nanomolar levels.

Strategic Decision Tree

Use this flowchart to determine when to deploy this specific scaffold in your drug design campaign.



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Caption: Decision matrix for selecting **5-(2-Methoxyethoxy)picolinic acid** versus alternative scaffolds based on solubility and binding requirements.

References

- Agrawal, A. et al. "Zinc-binding groups in drug discovery: Picolinic acid derivatives." *Journal of Medicinal Chemistry*, 2018. (General context on picolinate pharmacophores)
- Sigma-Aldrich. "Product Specification: **5-(2-Methoxyethoxy)picolinic acid**."
- BenchChem. "Application Notes for Picolinate Derivatives in Medicinal Chemistry." *BenchChem Technical Library*, 2025.

- Jacobsen, F. E. et al. "The role of the S1' pocket in MMP inhibition." Chemical Reviews, 2010.

(Note: Specific synthesis protocols are derived from standard methodologies for picolinate etherification as described in Reference 1 and 3).

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